Egfr-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

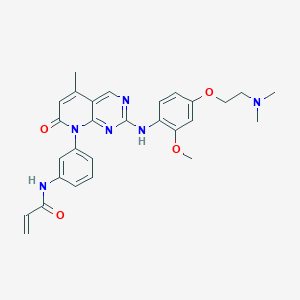

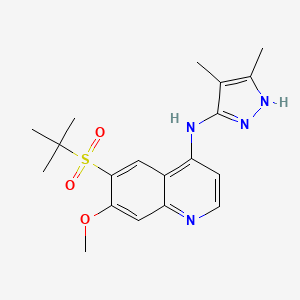

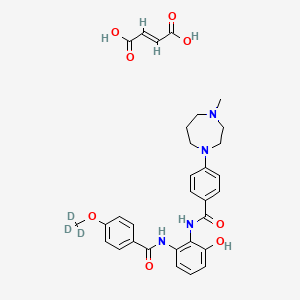

Egfr-IN-1 is an orally active and irreversible selective inhibitor targeting the L858R/T790M mutant epidermal growth factor receptor. This compound exhibits strong antiproliferative and antitumor activity, particularly against H1975 cells and first-line mutant HCC827 cells .

Preparation Methods

The preparation of Egfr-IN-1 involves several synthetic routes and reaction conditions. One method includes the use of a pharmacophore model based on the potent inhibitor JBJ-125, which targets the mutant epidermal growth factor receptor. This model is used for virtual screening of large databases to identify potential inhibitors . Another method involves the synthesis of a compound represented by a general formula, followed by the preparation of a pharmaceutical composition containing the compound .

Chemical Reactions Analysis

Egfr-IN-1 undergoes various types of chemical reactions, including covalent inhibition, which is a reemerging paradigm in kinase drug design. The roles of inhibitor binding affinity and chemical reactivity in overall potency are crucial. For inhibitors relying on reactivity to achieve potency, noncovalent enzyme-inhibitor complex partitioning between inhibitor dissociation and bond formation is central . The compound also undergoes phosphorylation reactions catalyzed by receptor tyrosine kinases, such as the epidermal growth factor receptor tyrosine kinase .

Scientific Research Applications

Egfr-IN-1 has significant scientific research applications, particularly in the field of cancer therapeutics. It is used to treat non-small cell lung cancer by targeting epidermal growth factor receptor mutants. The compound has been identified and characterized using pharmacophore design, deep learning, virtual screening, ADMET (absorption, distribution, metabolism, excretion, and toxicity), and molecular docking-dynamics simulations . Additionally, this compound is used in the synthesis and clinical application of small-molecule epidermal growth factor receptor inhibitors for cancer therapy .

Mechanism of Action

Egfr-IN-1 inhibits the epidermal growth factor receptor tyrosine kinase by binding to the adenosine triphosphate-binding site of the enzyme. This inhibition prevents the phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including those associated with the epidermal growth factor receptor . The compound’s mechanism of action involves the inhibition of the epidermal growth factor receptor signaling pathway, which controls the proliferation, growth, survival, and differentiation of cells .

Comparison with Similar Compounds

Egfr-IN-1 is compared with other similar compounds, such as erlotinib, gefitinib, afatinib, and osimertinib. These compounds are also small-molecule epidermal growth factor receptor inhibitors used in cancer therapy . This compound is unique in its ability to selectively inhibit the L858R/T790M mutant epidermal growth factor receptor, making it particularly effective against certain cancer cell lines . Other similar compounds include JBJ-125, which targets the mutant epidermal growth factor receptor and is used for virtual screening .

Properties

Molecular Formula |

C28H30N6O4 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C28H30N6O4/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32) |

InChI Key |

RGZXAQQHXALOBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)

![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)